molecular formula C11H10N2O3S2 B8626741 4-Acetyl-n-(thiazol-2-yl)benzenesulfonamide

4-Acetyl-n-(thiazol-2-yl)benzenesulfonamide

Cat. No. B8626741
M. Wt: 282.3 g/mol
InChI Key: IXOJQIORXLDCMZ-UHFFFAOYSA-N
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Patent
US08063080B2

Procedure details

A solution of 4-acetyl-benzenesulfonyl chloride (50 mmol) and 2-aminothiazole (50 mmol) in dichloromethane and pyridine (300 mL, 8:2) was stirred for one day. After concentrated in vacuo, the residue was diluted with ethyl acetate (500 mL) and the solution was washed with 1N HCl solution, sat NaHCO3, dried over MgSO4, and concentrated in vacuo. The residue was recrystallized in ethyl acetate to give 4-acetyl-N-thiazol-2-yl-benzenesulfonamide (35 mmol) as a yellow solid.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[NH2:14][C:15]1[S:16][CH:17]=[CH:18][N:19]=1>ClCCl.N1C=CC=CC=1>[C:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH:14][C:15]2[S:16][CH:17]=[CH:18][N:19]=2)(=[O:12])=[O:11])=[CH:6][CH:5]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
50 mmol
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate (500 mL)
WASH
Type
WASH
Details
the solution was washed with 1N HCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized in ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)S(=O)(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 35 mmol
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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